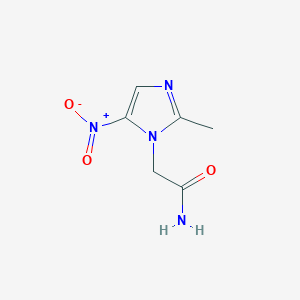
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide is a chemical compound with the molecular formula C6H8N4O3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide typically involves the nitration of 2-methylimidazole followed by acylation. The nitration process introduces a nitro group at the 5-position of the imidazole ring. The acylation step involves reacting the nitrated imidazole with acetic anhydride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include nitric acid for nitration and acetic anhydride for acylation .
化学反应分析
Types of Reactions
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced imidazole compounds, and substituted imidazole derivatives .
科学研究应用
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in treating infections caused by anaerobic bacteria and protozoa.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with DNA and other cellular components, leading to the inhibition of nucleic acid synthesis and cell death. The molecular targets include DNA and various enzymes involved in nucleic acid metabolism .
相似化合物的比较
Similar Compounds
Metronidazole: A well-known antimicrobial agent with a similar structure.
Tinidazole: Another antimicrobial agent with a nitroimidazole core.
Ornidazole: Used to treat infections caused by anaerobic bacteria and protozoa.
Uniqueness
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
生物活性
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetamide is a derivative of nitroimidazole, a class of compounds known for their diverse biological activities, particularly in antimicrobial and antiparasitic applications. This article details the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
The biological activity of nitroimidazoles, including this compound, is primarily attributed to their ability to undergo reductive activation in anaerobic conditions. This process generates reactive intermediates that can damage DNA and other cellular components, leading to cytotoxic effects in bacteria and parasites .
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. A study found that derivatives of nitroimidazoles showed activity against various pathogens, including Helicobacter pylori and Mycobacterium tuberculosis. The mechanism involves the generation of reactive oxygen species (ROS) upon reduction, which contributes to their antibacterial effects .
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (μg/ml) | Reference |
|---|---|---|
| Helicobacter pylori | 8 | |
| Escherichia coli | 16 | |
| Staphylococcus aureus | 4 | |
| Mycobacterium tuberculosis | 12 |
Antiparasitic Activity
The compound has also shown promise in antiparasitic applications. Nitroimidazoles are well-known for their efficacy against protozoan infections. In particular, they have been effective against Leishmania species and other protozoa due to their ability to generate toxic radicals .
Case Study: Leishmaniasis Treatment
In a recent study involving murine models infected with Leishmania, treatment with nitroimidazole derivatives resulted in a significant reduction of parasite load in both the liver and spleen. The study utilized the DAF-2DA dye assay to measure nitric oxide production, which correlated with increased oxidative stress in treated cells .
Cytotoxicity and Safety Profile
While the antimicrobial and antiparasitic activities are promising, it is crucial to evaluate the cytotoxicity of this compound. Studies indicate that while effective against pathogens, high concentrations can lead to toxicity in mammalian cells. The selectivity index (SI), which compares the effective dose against pathogens versus toxicity to host cells, is an important measure for evaluating its therapeutic potential .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (μg/ml) | Selectivity Index (SI) |
|---|---|---|
| Human Fibroblasts | 50 | 12.5 |
| HepG2 Cells | 40 | 10 |
属性
分子式 |
C6H8N4O3 |
|---|---|
分子量 |
184.15 g/mol |
IUPAC 名称 |
2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C6H8N4O3/c1-4-8-2-6(10(12)13)9(4)3-5(7)11/h2H,3H2,1H3,(H2,7,11) |
InChI 键 |
AQHNMNBJODZNFK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(N1CC(=O)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















